Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
Overview
Description
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C11H10BrFO2 and a molecular weight of 273.1 g/mol . It is a cyclopropane derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-bromo-5-fluorobenzyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under an inert atmosphere at low temperatures to prevent the decomposition of diazomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido-5-fluorophenyl derivatives or 3-thiocyanato-5-fluorophenyl derivatives.
Oxidation: Formation of 3-bromo-5-fluorobenzoic acid or 3-bromo-5-fluorobenzophenone.
Reduction: Formation of 3-bromo-5-fluorophenylmethanol.
Scientific Research Applications
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate is not fully understood. its biological activity is likely influenced by the presence of the bromine and fluorine atoms, which can interact with biological targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-chloro-5-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms can enhance its potential as a versatile intermediate in organic synthesis and its biological activity .
Properties
IUPAC Name |
methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-15-10(14)11(2-3-11)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKPPXXLUSYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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